molecular formula C14H17N3O4S B2955903 ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate CAS No. 893384-01-5

ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate

Cat. No.: B2955903
CAS No.: 893384-01-5
M. Wt: 323.37
InChI Key: GMTBQAIWWKEXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate is a complex organic compound that features a furan ring, an imidazole ring, and a sulfanylacetamido group

Scientific Research Applications

Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

Target of Action

The compound “Ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate” contains an imidazole ring . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . They are the core of many natural products such as histidine, purine, and histamine . .

Mode of Action

Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions of this compound with its targets would depend on the specific biological activity it exhibits.

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific biological activity exhibited by this compound.

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities , potentially improving the bioavailability of the compound.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound could have a variety of potential effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethyl imidazole intermediate. This intermediate is then reacted with a sulfanylacetamido compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The sulfanyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the imidazole ring yields dihydroimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(furan-2-yl)acetate: This compound shares the furan ring but lacks the imidazole and sulfanylacetamido groups.

    2-(Furan-2-yl)imidazole: This compound contains the furan and imidazole rings but lacks the ethyl ester and sulfanylacetamido groups.

    Ethyl 2-(imidazol-2-yl)acetate: This compound contains the imidazole ring and ethyl ester but lacks the furan and sulfanylacetamido groups.

Uniqueness

Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate is unique due to the combination of its functional groups. The presence of both furan and imidazole rings, along with the sulfanylacetamido group, provides a unique set of chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-2-20-13(19)8-16-12(18)10-22-14-15-5-6-17(14)9-11-4-3-7-21-11/h3-7H,2,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTBQAIWWKEXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=CN1CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.